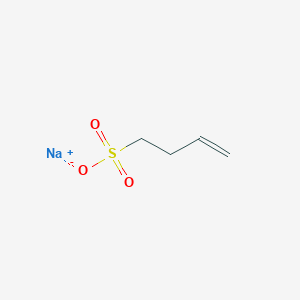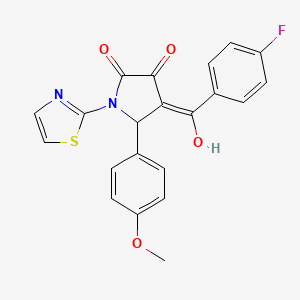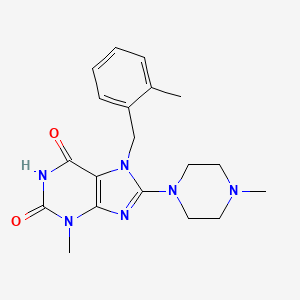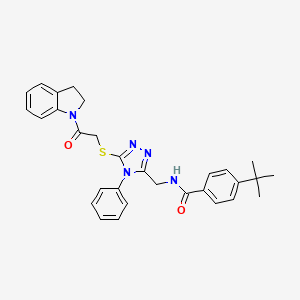![molecular formula C27H33N5O2S B2725644 1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-47-5](/img/structure/B2725644.png)
1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoloquinazolines are a class of heterocyclic compounds that contain a triazole ring fused with a quinoxaline ring . They have been synthesized as potential antiviral and antimicrobial agents . The presence of a piperazine subunit or its isosteres can enhance the antimicrobial activity of the fused triazoles ring systems .
Synthesis Analysis
Triazoloquinazolines can be synthesized via aromatic nucleophilic substitution of a precursor molecule with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazoloquinazolines are cyclic compounds with at least two different elements in the ring. They contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain .Wissenschaftliche Forschungsanwendungen
Preparation and Biological Activities
Synthesis and Characterization : The preparation of [1,2,4]triazoloquinazolinium betaines involves treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC), leading to derivatives investigated for their crystal and molecular structures through X-ray crystallography. This foundational work supports the exploration of related compounds for various applications (Crabb et al., 1999).
Antimicrobial Evaluation : Some quinoline derivatives containing an azole nucleus were synthesized and evaluated for their antimicrobial activity. This research suggests the potential of [1,2,4]triazoloquinazoline derivatives in developing new antimicrobial agents (Özyanik et al., 2012).
Bioactivity Prediction and Synthesis : Studies have been conducted on the computer prediction of the biological activity spectrum and the acute toxicity of [1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. This research aims to identify compounds with potential antineurotic activity, highlighting a pathway to discovering new treatments for male reproductive and erectile dysfunction (Danylchenko et al., 2016).
Antioxidant and Antibacterial Potentials : The design, synthesis, and biological evaluation of novel benzothiazole-based [1,2,4]Triazolo[4,3-c]quinazoline derivatives have shown promising results as antioxidants and antibacterial agents. These findings indicate the possibility of modifying the chemical structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives to enhance their pharmacological activities (Gadhave & Kuchekar, 2020).
Zukünftige Richtungen
The future directions in the research of triazoloquinazolines could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2S/c1-16(2)13-28-24(33)20-9-10-22-23(12-20)32-26(31(25(22)34)14-17(3)4)29-30-27(32)35-15-21-11-18(5)7-8-19(21)6/h7-12,16-17H,13-15H2,1-6H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGBQTSYDWRNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2725563.png)
![[1-(2-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B2725564.png)
![(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-diethoxyphosphorylprop-2-enenitrile](/img/structure/B2725566.png)



![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2725576.png)

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)butanamide](/img/structure/B2725579.png)

![Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate](/img/structure/B2725583.png)
